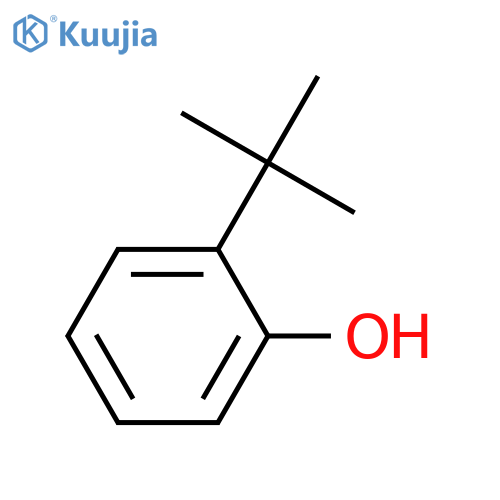

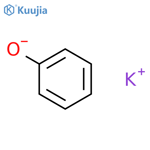

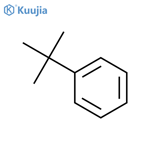

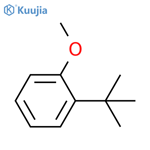

Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement

,

Science of Synthesis,

2007,

31,

319-330